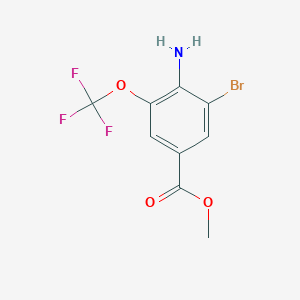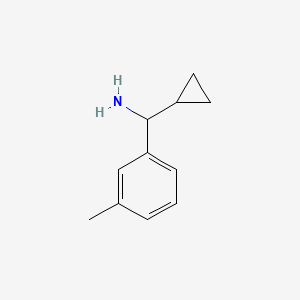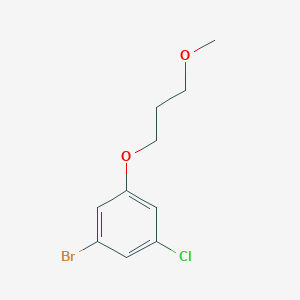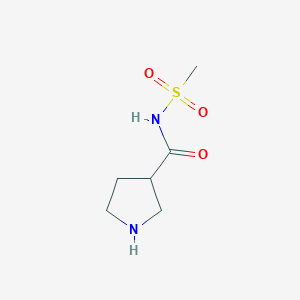
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
-
Synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-one
Reactants: Phenylboronic acid, 2-acetyl-5-bromopyridine, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
Conditions: The reaction is carried out under nitrogen atmosphere in toluene and water at 105°C.
-
Reduction to 1-(5-Phenylpyridin-2-yl)ethan-1-amine
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-one and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically performed in an alcohol solvent like methanol at room temperature.
-
Formation of the dihydrochloride salt
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-amine and hydrochloric acid.
Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the dihydrochloride salt.
Analyse Des Réactions Chimiques
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert ketones to alcohols or amines to their corresponding alkylamines.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the pyridine ring or the phenyl group.
Applications De Recherche Scientifique
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of drugs targeting neurological disorders.
-
Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the preparation of heterocyclic compounds with potential biological activity.
-
Biological Research
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Studied for its potential effects on cellular signaling pathways.
-
Industrial Applications
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of novel catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity.
- Potential targets include G-protein coupled receptors and ion channels.
-
Pathways Involved
- The compound may modulate signaling pathways involved in neurotransmission and synaptic plasticity.
- It may also affect pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds:
-
5-Phenylpyridin-2-amine
- Similar structure but lacks the ethan-1-amine group.
- Used in the synthesis of various heterocyclic compounds .
-
1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- Contains a fluorine atom instead of a phenyl group.
- Studied for its potential applications in medicinal chemistry .
-
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
- Contains a pyrrolidine ring instead of a pyridine ring.
- Investigated for its potential effects on neurotransmitter systems .
Propriétés
Formule moléculaire |
C13H16Cl2N2 |
|---|---|
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
1-(5-phenylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H |
Clé InChI |
QADRMWMQKPOBAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


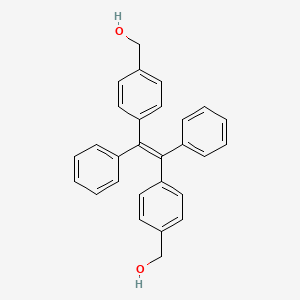
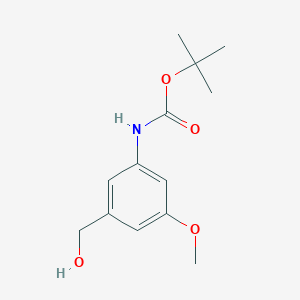
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
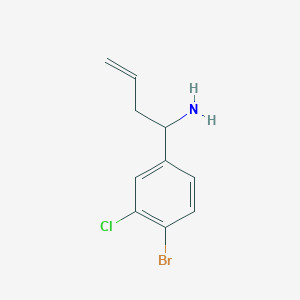

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)


